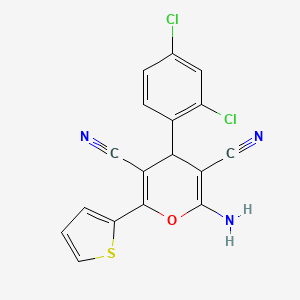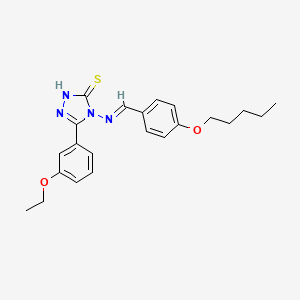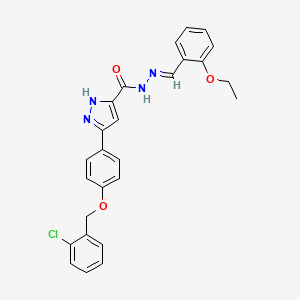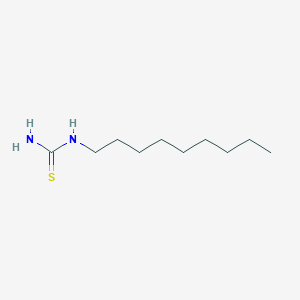![molecular formula C5H9NO2S2 B12007444 N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine CAS No. 6477-65-2](/img/structure/B12007444.png)
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a methyl group, a sulfanyl group, and a carbonothioyl group attached to a glycine backbone. Its distinct structure allows it to participate in a variety of chemical reactions and makes it valuable for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine typically involves the reaction of glycine with methyl isothiocyanate and methyl mercaptan under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane or dimethylformamide . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Industrial methods also focus on optimizing the reaction efficiency and minimizing waste by-products.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to form thiols.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonothioyl group can produce thiols.
Aplicaciones Científicas De Investigación
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-Methyl-N-[(methylsulfanyl)carbonothioyl]glycine can be compared with other similar compounds, such as:
N-Methylglycine:
N-Methyl-N-(sulfanylcarbonothioyl)glycine ammonia: This compound has a similar structure but includes an ammonia group, which can influence its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for a wide range of applications.
Propiedades
Número CAS |
6477-65-2 |
|---|---|
Fórmula molecular |
C5H9NO2S2 |
Peso molecular |
179.3 g/mol |
Nombre IUPAC |
2-[methyl(methylsulfanylcarbothioyl)amino]acetic acid |
InChI |
InChI=1S/C5H9NO2S2/c1-6(3-4(7)8)5(9)10-2/h3H2,1-2H3,(H,7,8) |
Clave InChI |
JQLVNODEKPLQMH-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C(=S)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)propanehydrazide](/img/structure/B12007364.png)
![1',3'-Dihydrospiro[1,3-dioxolane-2,2'-indene]](/img/structure/B12007370.png)


![N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]hexanamide](/img/structure/B12007395.png)






![N-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]glycine](/img/structure/B12007458.png)
![Hydrazinecarboxamide, 2-[[3-(phenylmethoxy)phenyl]methylene]-](/img/structure/B12007459.png)

